![molecular formula C13H21N3O3S B13820140 {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidine ring, a hydrazone moiety, and an acetic acid group, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: Reacting octan-2-one with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with thioglycolic acid to form the thiazolidine ring through a cyclization reaction.
Acetylation: Finally, the thiazolidine intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Chemistry
The unique structure of {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the thiazolidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the hydrazone and acetic acid groups.
Hydrazone derivatives: Contain the hydrazone moiety but differ in the rest of the structure.
Acetic acid derivatives: Include the acetic acid group but have different substituents.
Uniqueness
The combination of the thiazolidine ring, hydrazone moiety, and acetic acid group in {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid provides a unique set of chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H21N3O3S |
|---|---|
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
2-[(2Z)-2-[(E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O3S/c1-3-4-5-6-7-9(2)15-16-13-14-12(19)10(20-13)8-11(17)18/h10H,3-8H2,1-2H3,(H,17,18)(H,14,16,19)/b15-9+ |
Clé InChI |
TVXRWNAUYRRHFW-OQLLNIDSSA-N |
SMILES isomérique |
CCCCCC/C(=N/N=C\1/NC(=O)C(S1)CC(=O)O)/C |
SMILES canonique |
CCCCCCC(=NN=C1NC(=O)C(S1)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


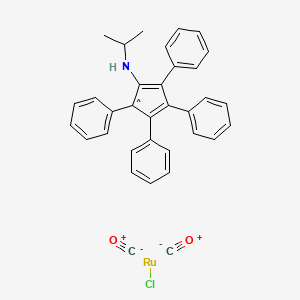

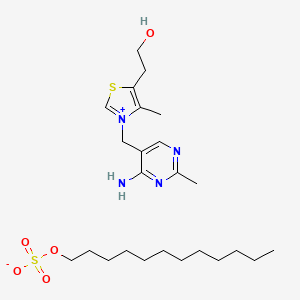
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)

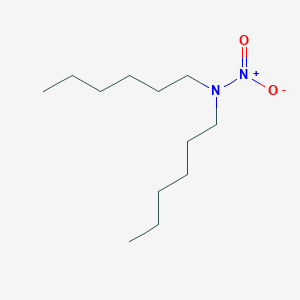
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
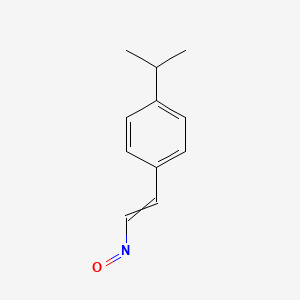

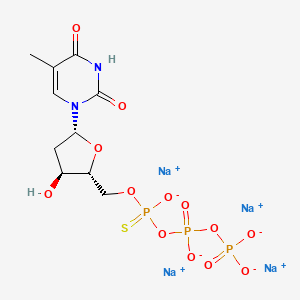
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)


